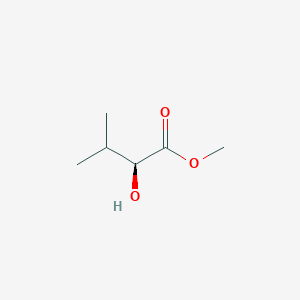
(S)-甲基2-羟基-3-甲基丁酸酯
描述
“(S)-methyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has been identified as a potential marker of lactic acid bacteria esterase activity .
Molecular Structure Analysis
The molecular structure of “(S)-methyl 2-hydroxy-3-methylbutanoate” includes a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“(S)-methyl 2-hydroxy-3-methylbutanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 165.6±8.0 °C at 760 mmHg, and a flash point of 57.2±6.9 °C . It has a molar refractivity of 33.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 129.3±3.0 cm3 .科学研究应用
Sensory Characteristics in Wine : Ethyl 2-hydroxy-3-methylbutanoate, closely related to (S)-methyl 2-hydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. The compound, particularly its R enantiomer, was found predominantly in red and white wines. However, its concentrations were below the detection threshold for a significant impact on the fruity aroma of wine (Gammacurta et al., 2018).
Precursor to Wine Aroma Compounds : A study developed a method for quantitative determination of 2-hydroxy-3-methylbutanoic acid (2OH3MB), which is a precursor of relevant wine aroma compounds. This study provided insights into the concentrations of these compounds in wines and other alcoholic beverages, which may have sensory effects (Gracia-Moreno et al., 2015).
Microbial Reduction Studies : Research on the reduction of ethyl 2-methyl-3-oxobutanoate by bacteria for producing ethyl 3-hydroxy-2-methylbutanoate has shown significant enantiomeric excess and diastereoisomeric excess. This illustrates the potential of bacterial strains for the stereoselective synthesis of compounds related to (S)-methyl 2-hydroxy-3-methylbutanoate (Miya et al., 1996).
Control of Stereochemistry in Microbial Reduction : Another study focused on controlling the stereoselectivity of microbial reduction of ethyl 2-methyl-3-oxobutanoate. Additives were used to selectively produce different enantiomers of 3-hydroxy-2-methylbutanoate, demonstrating the ability to manipulate microbial processes for desired stereochemical outcomes (Kawai et al., 1995).
Gas Chromatography Analysis : Gas chromatographic methods were developed for the stereodifferentiation of methyl nilate, which includes methyl 3-hydroxy-2-methylbutanoate. This approach aids in the structural determination of minor complex natural products containing these esters (Gaspar & Barroso, 2006).
Thermolysis Reaction Studies : A theoretical study investigated the thermolysis reactions of methyl β-hydroxycarboxylates, including methyl 3-hydroxy-3-methylbutanoate. This research provides insights into the kinetics and mechanisms of these reactions, which are relevant in understanding the behavior of (S)-methyl 2-hydroxy-3-methylbutanoate under thermal conditions (Sánchez et al., 2004).
安全和危害
“(S)-methyl 2-hydroxy-3-methylbutanoate” is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P305 + P351 + P338 . It’s important to consult the Safety Data Sheet (SDS) for detailed safety and handling information .
属性
IUPAC Name |
methyl (2S)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458239 | |
| Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
24347-63-5 | |
| Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
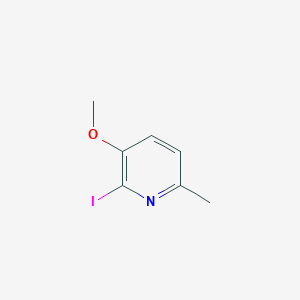

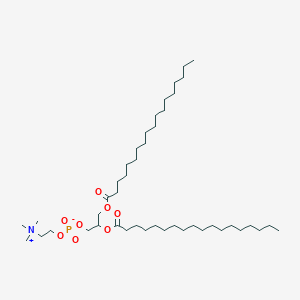

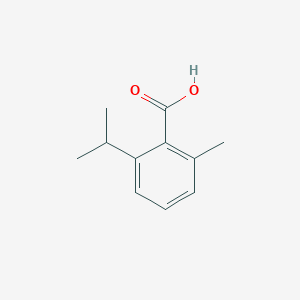
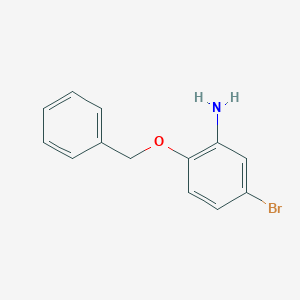

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)